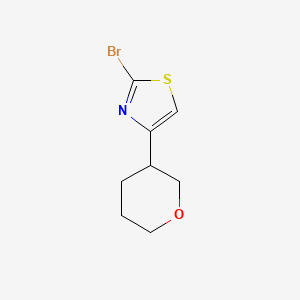

2-Bromo-4-(oxan-3-yl)-1,3-thiazole

Description

Properties

IUPAC Name |

2-bromo-4-(oxan-3-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNOS/c9-8-10-7(5-12-8)6-2-1-3-11-4-6/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLADRDPGOTTMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C2=CSC(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(oxan-3-yl)-1,3-thiazole typically involves the bromination of a precursor thiazole compound. One common method is the reaction of 4-(oxan-3-yl)-1,3-thiazole with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(oxan-3-yl)-1,3-thiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form the corresponding thiazoline derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include thiazoline derivatives.

Scientific Research Applications

Materials Science

Organic Electronics

2-Bromo-4-(oxan-3-yl)-1,3-thiazole is explored for its potential applications in organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties conferred by the thiazole ring and the bromine substituent make it a candidate for enhancing the efficiency of these devices.

Biological Studies

Biochemical Probes

In biochemical research, this compound serves as a probe to study enzyme interactions and protein-ligand binding. Its ability to engage in π-π stacking interactions with aromatic residues in proteins enhances its utility in understanding molecular mechanisms within biological systems .

Summary of Findings

Mechanism of Action

The mechanism of action of 2-Bromo-4-(oxan-3-yl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The thiazole ring can also engage in π-π stacking interactions with aromatic residues in proteins, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of Brominated 1,3-Thiazole Derivatives

Physicochemical Properties

- Solubility : Oxan-yl and dioxolane substituents likely increase polarity and aqueous solubility compared to hydrophobic aryl groups.

- Thermal Stability : Phenyl-substituted derivatives have higher melting points (~327 K) due to aromatic stacking, while aliphatic substituents (e.g., oxan-yl) may lower melting points .

Biological Activity

2-Bromo-4-(oxan-3-yl)-1,3-thiazole is a synthetic compound belonging to the thiazole family, characterized by its unique structure that incorporates a bromine atom and an oxan group. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈BrN₃OS, with a molecular weight of approximately 248.14 g/mol. The thiazole ring is known for its reactivity and ability to engage in various interactions due to the presence of sulfur and nitrogen atoms. The bromine atom enhances the compound's binding affinity to biological targets through halogen bonding, while the oxan group contributes to its solubility and interaction with cellular components.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within the body. The compound may inhibit enzymes or receptors involved in disease processes. For instance, the thiazole moiety can participate in π-π stacking interactions with aromatic residues in proteins, enhancing its biological efficacy.

Anticancer Activity

Thiazole derivatives are increasingly recognized for their anticancer potential. In a study focusing on various thiazole analogues, some compounds exhibited significant antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231). For instance, one derivative showed an IC50 value of 5.73 µM against MCF-7 cells . Although direct studies on this compound are scarce, the structural similarities suggest it may possess similar anticancer properties.

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. It serves as a ligand in biochemical assays targeting specific enzymes involved in metabolic pathways. The presence of the oxan group may enhance its binding properties and selectivity towards these enzymes.

Case Studies

A notable study evaluated a series of thiazole derivatives for their biological activities. The results indicated that modifications on the thiazole ring significantly influenced antibacterial potency and cytotoxicity against cancer cell lines. Compounds with specific substituents showed enhanced activity against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | Activity Type | IC50 (µM) | Target |

|---|---|---|---|

| Compound 4 | Anticancer | 5.73 (MCF-7) | VEGFR-2 |

| Compound A | Antibacterial | 0.06 - 1.88 | E. coli |

| Compound B | Antifungal | N/A | CYP51 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-4-(oxan-3-yl)-1,3-thiazole, and how can purity be optimized?

- Methodological Answer : A common approach involves bromination of precursor thiazoles. For example, 2-amino-4-(oxan-3-yl)-1,3-thiazole can be reacted with n-butyl nitrite and CuBr in acetonitrile at 333 K, followed by purification via silica gel chromatography (heptane:ethyl acetate, 70:3 v/v) . Yield optimization may require adjusting reaction time (e.g., 15–60 min) and stoichiometric ratios (e.g., CuBr:amine = 1.6:1). Purity is confirmed by elemental analysis (C, H, N, S) and HPLC (>98%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR/IR : ¹H/¹³C NMR (DMSO-d₆) identifies substituent integration (e.g., oxan-3-yl protons at δ 3.5–4.0 ppm). IR confirms functional groups (C-Br stretch ~550 cm⁻¹) .

- X-ray Crystallography : Single-crystal diffraction (e.g., APEX2 detector, Mo-Kα radiation) resolves bond lengths (C-Br: ~1.89 Å) and dihedral angles (e.g., thiazole-oxan-3-yl twist: ~7–36°) . SHELXL refinement constrains H-atoms using riding models (Uiso(H) = 1.2Ueq(C)) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity for this compound?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while acetonitrile minimizes side reactions .

- Catalyst Variation : CuBr₂ or FeBr₃ may improve regioselectivity compared to CuBr .

- Temperature Control : Lower temperatures (298–313 K) reduce decomposition but may prolong reaction time. Microwave-assisted synthesis can accelerate kinetics .

Q. How does the oxan-3-yl substituent influence the compound’s reactivity and biological activity compared to phenyl analogs?

- Methodological Answer :

- Steric/Electronic Effects : The oxan-3-yl group introduces steric bulk and electron-donating ether oxygen, altering nucleophilic substitution kinetics. Compare with phenyl analogs (e.g., 2-Bromo-4-phenyl-1,3-thiazole) via Hammett studies .

- Biological SAR : Thiazoles with oxan-3-yl groups may exhibit enhanced metabolic stability (logP ~2.5) compared to phenyl derivatives (logP ~3.2). Test in vitro cytotoxicity (e.g., Jurkat/HT-29 cells) and immunomodulatory activity (IL-10/TNF-α modulation) .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to mGluR5 receptors. Set grid boxes around known ligand pockets (e.g., PDB: 6FFI). Validate with MD simulations (GROMACS, 100 ns) to assess stability of π-π interactions (e.g., thiazole-aromatic residues) .

- DFT Calculations : B3LYP/6-311++G** predicts NMR shifts (δ<sup>13</sup>C: ~150 ppm for C2-thiazole) and frontier orbitals (HOMO-LUMO gap ~4.5 eV) to correlate with reactivity .

Q. What strategies resolve contradictions in crystallographic data for brominated thiazoles?

- Methodological Answer :

- Disorder Modeling : For overlapping electron density (e.g., oxan-3-yl conformers), refine occupancy ratios (PART instruction in SHELXL) .

- Validation Tools : Check Rint (<5%) and CC/DC (PLATON) for missed symmetry. Address thermal motion anisotropy with TLS parameterization .

Key Research Recommendations

- Explore in vivo pharmacokinetics of this compound using LC-MS/MS to assess bioavailability.

- Investigate cross-coupling reactions (e.g., Suzuki-Miyaura) to functionalize the bromothiazole core for diversity-oriented synthesis .

- Validate crystallographic disorder models via low-temperature (100 K) data collection to reduce thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.